1-Chloro-3-(2-nitrovinyl)benzene
Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves the reaction of chlorobenzene derivatives with nitrobenzene derivatives, employing conditions that promote the formation of the desired substitution and addition products. For instance, benzo[b]thiophen-3-ylacetonitriles react with nitrobenzene derivatives to form benzothienoquinolines, highlighting a method for constructing complex structures from simpler benzene derivatives (Nowacki & Wojciechowski, 2017).
Molecular Structure Analysis
Molecular structure analysis of similar compounds reveals important interactions that stabilize their structures. For example, a substituted chalcone demonstrated weak intramolecular interactions that help stabilize its planar structure, which may be analogous to interactions in 1-Chloro-3-(2-nitrovinyl)benzene (Fun et al., 2008).
Chemical Reactions and Properties
Chemical reactions involving compounds similar to 1-Chloro-3-(2-nitrovinyl)benzene often involve electrophilic substitution and addition reactions due to the presence of electron-withdrawing groups. The modification of benzene derivatives with strong electron-withdrawing substituents can significantly enhance their reactivity, as seen in derivatives of 1,3-bis(benzimidazol-2-yl)benzene (Peng et al., 2016).
Physical Properties Analysis
The physical properties of benzene derivatives are greatly influenced by their molecular structure. For instance, the crystal structure of a related compound, 1-chloro-2-methyl-4-nitrobenzene, showed that it is stabilized by π...π contacts and C-H...O hydrogen bonds, suggesting that similar interactions could influence the physical properties of 1-Chloro-3-(2-nitrovinyl)benzene (Saeed & Simpson, 2012).
Scientific Research Applications
Inclusion Host Formation : 1,3,5-Tris(4-nitrobenzoyl)benzene forms versatile inclusion hosts through C-HO hydrogen bonding, forming crystalline complexes with certain solvents like CH2Cl2 and DMSO (Pigge et al., 2000).
Photolysis Studies : The photolysis of hindered N-chloroamines in benzene solutions produces stable nitroxide radicals, demonstrating the potential for generating specific radicals under controlled conditions (Toda et al., 1972).
Solvation Enthalpies : Research on chloro- and nitro-benzenes in ionic liquids indicates that the solvation enthalpies do not depend on the position of substituents, suggesting that the dipole moment does not significantly affect solvation (Khachatrian et al., 2016).
Molecular Structure Analysis : The molecular structure of certain nitrobenzene derivatives has been determined, providing insights into intramolecular reactions upon UV light irradiation (Padmanabhan et al., 1987).
Friedel-Crafts Alkylation : Friedel-Crafts alkylation of benzene with chloro-phenylpropane derivatives yields specific products, demonstrating the utility of this reaction in synthesizing certain compounds (Masuda et al., 1983).
Phase Transition Studies : Dielectric studies of 3-nitro-4-chloro-aniline revealed significant changes in molecular dynamics at the freezing point, indicating the importance of molecular dipole moments in phase transitions (Wróbel et al., 1997).
Enforced Stacking in Crowded Arenes : Certain crowded arenes demonstrate enforced stacking, forming liquid crystalline phases, which is relevant in materials science research (Bushey et al., 2001).
Halogenation Reactions : Ring halogenation of polyalkylbenzenes has been effectively carried out using N-Halosuccinimide and acidic catalysts, yielding halogenated compounds useful in various synthetic applications (Bovonsombat et al., 1993).
Defense Allomone Compositions in Insects : The composition of defense allomones in certain insects changes during their life cycles, with 2-nitroethyl)benzene becoming a minor component after hatching (Kuwahara et al., 2017).
properties
IUPAC Name |
1-chloro-3-[(E)-2-nitroethenyl]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO2/c9-8-3-1-2-7(6-8)4-5-10(11)12/h1-6H/b5-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXQRAWTWDNHGBS-SNAWJCMRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C=C[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)/C=C/[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70879306 | |
Record name | 3-CHLORO-B-NITROSTYRENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70879306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-3-(2-nitrovinyl)benzene | |
CAS RN |
3156-35-2, 37888-03-2 | |
Record name | 3-CHLORO-B-NITROSTYRENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70879306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 37888-03-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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